4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQRLZNZDBDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869709-83-1 | |
| Record name | 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiophene Ring Formation via Sodium Sulfide-Mediated Cyclization
A foundational approach involves cyclizing 4-chloro-6-(4-methoxyphenyl)pyrimidin-5-yl ketones with sodium sulfide nonahydrate (Na₂S·9H₂O). The reaction proceeds through nucleophilic attack of sulfide ions at the C5 ketone, followed by intramolecular cyclization to form the thieno[3,2-d]pyrimidine core.
Representative Procedure
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for thienopyrimidine formation. A comparative study demonstrated that 15 minutes of MW irradiation at 150°C provided equivalent yields to conventional heating for 6 hours.
One-Pot Synthesis Approaches
Sequential Halogenation-Cyclization Strategy
The most efficient route employs a single reaction vessel for three sequential transformations:
| Step | Reagent/Condition | Function |
|---|---|---|
| 1 | NCS in DMF, 0°C | C4 Chlorination |
| 2 | Na₂S·9H₂O, 80°C | Thiophene ring closure |
| 3 | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄ | Suzuki coupling |
This method achieves 78% overall yield with >95% purity, eliminating intermediate purification needs.
Solvent Optimization in One-Pot Systems
Reaction efficiency varies dramatically with solvent choice:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 78 | 8 |
| DMSO | 65 | 6 |
| THF | 42 | 12 |
| Toluene | 31 | 24 |
Polar aprotic solvents like DMF facilitate both the cyclization and coupling steps through stabilization of ionic intermediates.
Chlorination Strategies
Direct Chlorination of Pyrimidine Precursors
Regioselective C4 chlorination is achieved using:
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| N-Chlorosuccinimide | DMF | 0 | 91 |
| Cl₂ gas | CCl₄ | 25 | 88 |
| SO₂Cl₂ | CHCl₃ | 40 | 79 |
NCS in DMF provides superior selectivity for C4 over C2 chlorination (9:1 ratio).
Post-Cyclization Chlorination
Late-stage chlorination of the thienopyrimidine core faces challenges due to decreased reactivity. High-pressure Cl₂ gas (5 atm) in HFIP solvent achieves 68% conversion but requires specialized equipment.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals critical performance metrics:
| Method | Avg Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| One-Pot Cyclization | 78 | 95 | Excellent | 1.2 |
| Stepwise Coupling | 65 | 98 | Good | 1.8 |
| MW-Assisted | 71 | 93 | Moderate | 2.1 |
| Buchwald-Amination | 58 | 89 | Poor | 3.4 |
The one-pot method demonstrates superior cost-efficiency and scalability for industrial production.
Optimization and Scale-Up Considerations
Critical Process Parameters
- Temperature control during lithiation (±2°C) prevents ketone decomposition
- Moisture levels <50 ppm ensure Na₂S reactivity in cyclization step
- Pd catalyst particle size (20-50 nm) maximizes coupling efficiency
Industrial-Scale Production
Pilot plant data (100 kg batch) shows:
- 72% isolated yield with 99.5% purity
- 98% solvent recovery using falling-film evaporators
- 23% cost reduction versus batch processes through continuous flow implementation
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), acetonitrile, and ethanol, along with catalysts such as palladium and copper salts.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can exhibit diverse biological activities and are of interest in medicinal chemistry.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is its potential as an anticancer agent. Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cells.
Case Study: Mechanistic Insights
A study identified this compound as a colchicine-binding site inhibitor (CBSI), showing that it can inhibit tubulin polymerization, which is crucial for cancer cell division. The compound induced G2/M phase arrest and apoptosis in cancer cells, demonstrating its potential as a chemotherapeutic agent against multidrug-resistant tumors. The IC50 values for certain derivatives were reported to be as low as 1 nM, indicating high potency against tumor cells .
Sirtuin Modulation
Another significant application of this compound is its role as a sirtuin inhibitor. Sirtuins are a family of proteins involved in cellular regulation, influencing processes such as aging, transcription, and apoptosis.
Research Findings
Patents have been filed for compounds related to thieno[3,2-d]pyrimidine that demonstrate inhibitory activity against sirtuins. These compounds can potentially be used in treating age-related diseases and metabolic disorders by modulating sirtuin activity .
Protein Kinase Inhibition
The compound has also been explored for its inhibitory effects on various protein kinases. Protein kinases play crucial roles in signaling pathways that regulate cell growth and division.
Applications in Drug Development
Research has shown that thieno[3,2-d]pyrimidine derivatives possess inhibitory activity against specific kinases involved in cancer progression. This makes them valuable candidates for developing targeted therapies aimed at specific signaling pathways implicated in tumorigenesis .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent analogs.
Insights from Computational Studies
In silico studies have indicated favorable interactions with targets such as EGFR (epidermal growth factor receptor) and PI3K (phosphoinositide 3-kinase). These insights are crucial for optimizing the pharmacological properties of the compound and enhancing its therapeutic efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula: C₁₃H₉ClN₂OS
- Molecular weight: 276.74 g/mol
- Melting point: 153–156°C (varies slightly with synthetic conditions) .
The biological and chemical properties of 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine are influenced by substituents at positions 4 and 5. Below is a comparative analysis with structurally related analogs:
Substituent Effects on Physicochemical Properties
| Compound | Substituent (Position 6) | Melting Point (°C) | Yield (%) | LogP<sup>a</sup> | Solubility<sup>b</sup> |
|---|---|---|---|---|---|
| 4-Chloro-6-(4-methoxyphenyl) (11h) | 4-OCH₃ | 181 | 72 | 3.2 | Low (DMSO-soluble) |
| 4-Chloro-6-(3-methoxyphenyl) (11i) | 3-OCH₃ | 153 | 61 | 3.1 | Moderate |
| 4-Chloro-6-(4-nitrophenyl) (11j) | 4-NO₂ | >300 | >95 | 2.8 | Very low |
| 4-Chloro-6-(4-fluorophenyl) | 4-F | N/A | N/A | 3.0 | Moderate |
| 4-Chloro-6-methyl | CH₃ | N/A | N/A | 2.5 | High |
<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Qualitative assessment based on polar functional groups.
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., 4-OCH₃) increase aromatic stabilization, leading to higher melting points compared to electron-withdrawing groups (e.g., 4-NO₂) .
- Synthetic Efficiency : Nitro-substituted derivatives (e.g., 11j) achieve near-quantitative yields due to enhanced reactivity in SNAr reactions .
Biological Activity
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties and inhibition of cholinesterase enzymes.
Chemical Structure and Properties
The chemical formula for this compound is C13H9ClN2OS, with a molecular weight of 270.74 g/mol. The compound features a thieno-pyrimidine core with a chloro and methoxy substitution that influences its biological interactions.
Anticancer Activity
Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines.
Case Studies
-
Cell Viability Assays :
- In a study assessing the antiproliferative activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound exhibited significant cytotoxicity. For instance, derivatives with methoxy groups showed enhanced activity compared to those with halogen substitutions, suggesting that electron-donating groups improve efficacy against cancer cells .
-
Mechanism of Action :
- The mechanism underlying its anticancer activity may involve the induction of apoptosis through caspase activation. For example, compounds in this class have been shown to elevate caspase-3 levels significantly in treated cancer cells, indicating a potential pathway for inducing programmed cell death .
Cholinesterase Inhibition
The compound also exhibits promising activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's.
Inhibition Studies
- Enzyme Inhibition Assays :
- IC50 Values :
Data Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine with high yield and purity?
Answer: The compound is synthesized via multi-step procedures involving cyclization and substitution reactions. reports a 72% yield using Procedure B (condensation of precursors under reflux with catalytic acid). Key parameters include solvent choice (e.g., DMF for substitutions in ), temperature control (room temperature for methoxy group introduction), and stoichiometric ratios. Purification via recrystallization or column chromatography ensures purity. Substituent position impacts yield, as seen in derivatives 11h (para-methoxy, 72%) and 11i (meta-methoxy, 61%) .
Q. How is this compound characterized structurally and analytically?
Answer: Characterization includes 1H-NMR (e.g., methoxy protons at δ 3.89 ppm, aromatic protons at δ 7.04–8.93 ppm), ESI-MS ([M+1]+ = 277.7), and melting point analysis (181°C). Comparative NMR studies with thieno[2,3-d]pyrimidine analogs ( ) reveal distinct coupling patterns due to ring fusion differences, aiding structural verification. Purity is confirmed via HPLC or TLC .
Q. What initial biological screening methods are used to evaluate the compound’s activity?
Answer: Antiproliferative assays against cancer cell lines (e.g., SU-DHL-6, K562) are standard. uses MTT assays to measure IC50 values, while kinase inhibition assays (e.g., EGFR in ) employ enzymatic activity measurements. Toxicity is assessed in non-cancerous cells (e.g., HEK293T) to determine selectivity .
Q. What is the role of the thieno[3,2-d]pyrimidine core in pharmacological activity?
Answer: The core mimics purine nucleotides, enabling competitive binding to ATP pockets in kinases (e.g., EGFR, EZH2). Its planar structure facilitates π-π stacking with aromatic residues, while sulfur atoms enhance hydrophobic interactions. Substitutions at the 4- and 6-positions modulate target specificity and potency .
Advanced Research Questions
Q. How do structural modifications at the 6-position aryl group influence inhibitory activity against kinase targets?
Answer: Electron-withdrawing groups (e.g., nitro in ’s 11j) enhance electrophilicity, improving kinase binding. Bulky substituents (e.g., trifluoromethyl in ) increase steric hindrance but may improve selectivity. Molecular docking shows para-substituted aryl groups optimize hydrophobic interactions in ATP-binding pockets, as seen in EZH2 inhibitors (IC50 = 0.55 μM for 12e in ) .
Q. What methodological approaches resolve contradictions in cytotoxicity data across cancer cell lines?
Answer: Discrepancies (e.g., IC50 variations between SU-DHL-6 and H358 cells in ) require evaluating cell-specific factors like target protein expression (EZH2 levels), membrane permeability, and metabolic stability. Mechanistic validation via Western blotting (target engagement) and pharmacokinetic profiling (plasma stability) distinguishes on-target vs. off-target effects .
Q. How can reaction conditions be optimized for scale-up synthesis without compromising yield?
Answer: Continuous flow reactors () reduce reaction times and improve reproducibility. Catalysts (e.g., Pd for Sonogashira coupling in ) enhance efficiency, while solvent optimization (e.g., isopropyl alcohol in ) minimizes side reactions. Process analytical technology (PAT) monitors real-time purity .
Q. What strategies address solubility challenges in biological assays?
Answer: Co-solvents (DMSO/PBS mixtures) or nanoformulation (liposomes) improve aqueous solubility. Substituent modifications (e.g., hydroxyl groups in ’s derivatives) enhance hydrophilicity. Solubility is quantified via shake-flask or HPLC methods under physiologically relevant conditions .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate, and what are key discrepancies?
Answer: In vitro assays (e.g., microsomal stability in ) predict metabolic clearance but may underestimate in vivo protein binding or tissue distribution. Rodent studies with LC-MS/MS quantification reveal bioavailability limitations (e.g., first-pass metabolism). Physiologically based pharmacokinetic (PBPK) modeling bridges these gaps .
Q. What computational tools validate the compound’s mechanism of action against dual targets (e.g., EGFR and microtubules)?
Answer: Molecular dynamics simulations analyze binding stability in EGFR’s kinase domain ( ) and tubulin’s colchicine site. Free energy calculations (MM-PBSA) quantify interaction strengths. Dual inhibition is confirmed via cross-target siRNA knockdowns and rescue experiments .
Data Analysis and Optimization
Q. How are conflicting enzymatic inhibition data between recombinant proteins and cellular assays reconciled?
Answer: Recombinant assays (e.g., kinase profiling in ) measure direct inhibition, while cellular activity depends on uptake and efflux (e.g., ABC transporter expression). Intracellular target engagement is confirmed via cellular thermal shift assays (CETSA) or target occupancy assays .
Q. What statistical methods are employed to analyze structure-activity relationship (SAR) datasets?
Answer: Multivariate analysis (e.g., PCA or PLS regression) identifies critical physicochemical descriptors (logP, polar surface area). Machine learning (random forests, neural networks) predicts activity cliffs. Bayesian models prioritize synthetic targets for iterative SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
